molecular formula C5H5Br2N B1521883 4-Bromopyridine Hydrobromide CAS No. 74129-11-6

4-Bromopyridine Hydrobromide

Cat. No. B1521883
CAS RN: 74129-11-6
M. Wt: 238.91 g/mol
InChI Key: SMSVBXDZZQOTGB-UHFFFAOYSA-N
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Description

4-Bromopyridine Hydrobromide is a salt of halogenopiperidine . It is used as a starting material in the synthesis of various compounds .


Synthesis Analysis

4-Bromopyridine Hydrobromide can be synthesized using 4-bromopiperidine as a precursor . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Molecular Structure Analysis

The molecular formula of 4-Bromopyridine Hydrobromide is C5H10BrN·HBr . Its average mass is 244.956 Da and its monoisotopic mass is 242.925812 Da .


Chemical Reactions Analysis

4-Bromopyridine Hydrobromide is a substituted pyridine. It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Physical And Chemical Properties Analysis

4-Bromopyridine Hydrobromide is a solid at 20 degrees Celsius . It is soluble in water . Its melting point ranges from 190.0 to 194.0 °C .

Scientific Research Applications

Polymerization and Material Science

4-Bromopyridine hydrobromide derivatives have significant applications in polymerization and material science. For instance, the solution polymerization of 4-bromomethylpyridine and its derivatives was extensively studied, revealing mechanisms involving bimolecular reactions and the influence of the anion on solubility and thermal stability of poly(methylenepyridinium)s (Monmoton, Lefebvre, & Fradet, 2008).

Chemical Reactivity Studies

Studies on the reactivity of bromine atoms in brominated pyridines have led to new methods for synthesizing various pyridine derivatives. These methods involve reactions under specific conditions, contributing to our understanding of the chemical behavior of these compounds (Wibaut, Haayman, & Dijk, 2010).

Synthesis of Pharmaceuticals

4-Bromopyridine hydrobromide is crucial in the synthesis of complex pharmaceuticals. For example, its derivatives have been used in fluoride-promoted, Pd-catalyzed cross-coupling reactions, essential for synthesizing antitumor antibiotics like streptonigrin and lavendamycin (Mcelroy & DeShong, 2003).

Copper-Catalyzed Amination

The compound has been used in copper-catalyzed amination of aryl halides, a process important for synthesizing a variety of chemicals, demonstrating a low catalyst load and mild reaction conditions (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Application in Electrolytes

In the field of electrolytes, derivatives of 4-bromopyridine hydrobromide have been used to study the behavior of polyelectrolytes, contributing to the understanding of their solubility, conductance, and dissociation properties (Fuoss & Strauss, 1948).

Surface Enhanced Raman Scattering (SERS)

4-Bromopyridine has been studied in the context of SERS, particularly in its interaction with colloidal AuPt alloy particles. This has implications for understanding the molecular behavior on metallic surfaces, which is crucial in nanotechnology and material science (Takenaka & Eda, 1985).

Safety And Hazards

4-Bromopyridine Hydrobromide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-bromopyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN.BrH/c6-5-1-3-7-4-2-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSVBXDZZQOTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659860
Record name 4-Bromopyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine Hydrobromide

CAS RN

74129-11-6
Record name 4-Bromopyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromopyridine Hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Marhadour, MA Bazin, P Marchand - Tetrahedron letters, 2012 - Elsevier
… Heteroarylation using 4-bromopyridine hydrobromide occurred in the same way (entry 3). Finally, although the two methods afforded similar results for the access to 2,3-diarylimidazo[1,…
Number of citations: 75 www.sciencedirect.com
T De Paulis, CR Betts, HE Smith… - Journal of Medicinal …, 1981 - ACS Publications
… [o,d]cyclohepten-10-one (10a; 5.3 g, 22 mmol) in tetrahydrofuran (50 mL) was slowly added with stirring to 4-lithiopyridine,29 prepared in situ from 4-bromopyridine hydrobromide (8.4 g, …
Number of citations: 36 pubs.acs.org
TW Brown - 2016 - scholarworks.unr.edu
This dissertation investigates the modulation of copper(I) luminescence as a function of cuprophilicity, coordination environment, and mixed metallophilic interactions. Chapter 2 reports …
Number of citations: 0 scholarworks.unr.edu
FA Perras, T Kobayashi, M Pruski - 2018 - books.google.com
… For example, Figure 19.7 (a) and (b) show the ultrawideline 79Br SSNMR spectra of 4-bromopyridine hydrobromide acquired using DNP-enhanced 79Br {1H} BCP and …
Number of citations: 19 books.google.com
AN Fletcher… - 1972 - apps.dtic.mil
The report represents the first of a series of studies concerning the heterogeneous nucleation of supercooled water. The ultimate goal is to obtain fog and cloud seeding agents with a …
Number of citations: 3 apps.dtic.mil

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